molecular formula C18H22N2O2 B2504064 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034440-30-5

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2504064
CAS No.: 2034440-30-5
M. Wt: 298.386
InChI Key: HFHOJMGKQDBVCJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound featuring an indole moiety, a cyclohexene ring, and a carboxamide group. This compound is of interest due to its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

  • Cyclohexene Ring Formation: The cyclohexene ring can be formed through a Diels-Alder reaction, where a conjugated diene reacts with an alkene.

  • Carboxamide Group Introduction: The carboxamide group can be introduced via the reaction of an amine with a carboxylic acid or its derivatives under dehydration conditions.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to achieve high yields and purity.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert functional groups within the compound.

  • Substitution: Substitution reactions can occur at various positions on the indole ring or the cyclohexene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxylated or carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound with fewer oxygen atoms.

  • Substitution Products: Derivatives with different substituents on the indole or cyclohexene rings.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

  • Indole-3-carboxamide: Similar structure but lacks the cyclohexene ring.

  • Cyclohexanecarboxamide: Similar carboxamide group but lacks the indole moiety.

  • N-(2-hydroxyethyl)indole-5-carboxamide: Similar indole and carboxamide groups but different substituents.

Uniqueness: N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclohex-3-enecarboxamide is unique due to its combination of an indole ring, a cyclohexene ring, and a carboxamide group, which may confer distinct biological and chemical properties compared to similar compounds.

This compound's multifaceted nature makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-20-10-9-14-11-15(7-8-16(14)20)17(21)12-19-18(22)13-5-3-2-4-6-13/h2-3,7-11,13,17,21H,4-6,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHOJMGKQDBVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3CCC=CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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